2-Amino-2-[3-(3,5-dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
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Description
The compound is an amino acid derivative, containing an amino group (-NH2) and a carboxylic acid group (-COOH). The presence of a bicyclic pentanyl group and a dichloro-fluorophenyl group indicates that this compound could have unique physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the bicyclic pentanyl group, the introduction of the dichloro-fluorophenyl group, and the attachment of the amino acid moiety. Specific synthesis methods would depend on the exact configuration and substitution pattern of the molecule .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bicyclic pentanyl group, a dichloro-fluorophenyl group, and an amino acid moiety. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amino and carboxylic acid groups, as well as the dichloro-fluorophenyl and bicyclic pentanyl groups. These functional groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amino and carboxylic acid groups could impact its solubility in water .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-2-[3-(3,5-dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2FNO2/c14-7-1-6(2-8(15)9(7)16)12-3-13(4-12,5-12)10(17)11(18)19/h1-2,10H,3-5,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQMSMVZSRJZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)N)C3=CC(=C(C(=C3)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-[3-(3,5-dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
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